5-acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one 5-acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one
Brand Name: Vulcanchem
CAS No.: 25652-50-0
VCID: VC0016321
InChI: InChI=1S/C13H14N2O2/c1-8-11(9(2)16)12(15-13(17)14-8)10-6-4-3-5-7-10/h3-7,12H,1-2H3,(H2,14,15,17)
SMILES: CC1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=O)C
Molecular Formula: C13H14N2O2
Molecular Weight: 230.26 g/mol

5-acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one

CAS No.: 25652-50-0

VCID: VC0016321

Molecular Formula: C13H14N2O2

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

5-acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one - 25652-50-0

Description

5-Acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one is a chemical compound with the molecular formula C13H14N2O2 and a molecular weight of 230.26 g/mol . It has a melting point between 233-236 °C . Synonyms for this compound include 5-acetyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one, 5-Acetyl-3,4-dihydro-6-methyl-4-phenyl-2(1H)-pyrimidinone, and 2(1H)-Pyrimidinone,5-acetyl-3,4-dihydro-6-methyl-4-phenyl- . The compound is also identified by the CAS number 25652-50-0 .

A similar compound is 5-Acetyl-4-(4-methoxy-phenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one, which has the molecular formula C14H16N2O3 and a molecular weight of 260.29 g/mol . It differs by the presence of a methoxy group on the phenyl ring . The IUPAC name for this compound is 5-acetyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one .

Research assistant roles, while distinct from the chemical compounds themselves, often require skills in data interpretation, methodological knowledge, and independent work . A strong research assistant resume should highlight these skills, along with experience in research projects and relevant software . Action verbs to use in a research assistant resume include analyzed, collaborated, conducted, and interpreted .

CAS No. 25652-50-0
Product Name 5-acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one
Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
IUPAC Name 5-acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one
Standard InChI InChI=1S/C13H14N2O2/c1-8-11(9(2)16)12(15-13(17)14-8)10-6-4-3-5-7-10/h3-7,12H,1-2H3,(H2,14,15,17)
Standard InChIKey HDBCLYQJIRLJOB-UHFFFAOYSA-N
SMILES CC1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=O)C
Canonical SMILES CC1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=O)C
Synonyms 5-Acetyl-2-hydroxy-6-methyl-4-phenyl-3,4-dihydropyrimidine; 5-Acetyl-6-methyl-4-phenyl-1,2,3,4-tetrahydropyrimidin-2-one; 5-Acetyl-3,4-dihydro-6-methyl-4-phenyl-2(1H)-pyrimidinone;
PubChem Compound 592640
Last Modified Sep 14 2023

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